molecular formula C23H17ClFN3O2S B299782 (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B299782
M. Wt: 453.9 g/mol
InChI Key: ZVJCKMXLKGXNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBT-1 and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

CBT-1 is believed to work by modulating the activity of the endocannabinoid system, which is involved in regulating mood, anxiety, and stress. Specifically, CBT-1 is thought to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down anandamide, an endocannabinoid that has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CBT-1 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of anandamide in the brain, which is believed to contribute to its therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of CBT-1.

Advantages and Limitations for Lab Experiments

One advantage of using CBT-1 in lab experiments is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research on CBT-1. One area of interest is its potential use in treating PTSD, as it has been shown to have anxiolytic effects in animal models of this disorder. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CBT-1 and its effects on the endocannabinoid system.

Synthesis Methods

CBT-1 is synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the synthesis of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, which is then used to synthesize (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

CBT-1 has been studied for its potential use in treating various medical conditions, including anxiety, depression, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.

properties

Product Name

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Molecular Formula

C23H17ClFN3O2S

Molecular Weight

453.9 g/mol

IUPAC Name

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H17ClFN3O2S/c24-18-9-16-12-29-14-30-21(16)17(10-18)13-31-23-27-26-22(15-5-4-6-19(25)11-15)28(23)20-7-2-1-3-8-20/h1-11H,12-14H2

InChI Key

ZVJCKMXLKGXNDG-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)F)Cl

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)F)OCO1

Origin of Product

United States

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